1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol
Description
The compound 1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol is a structurally complex molecule featuring:
- Two naphthalen-2-ol moieties substituted with benzyl groups at the 1-position.
- A cyclohexylamino-methyl bridge connecting the naphthalenol units, introducing conformational flexibility.
- Its structural complexity likely requires advanced synthetic strategies, possibly involving multi-step condensation or Mannich reactions .
Properties
Molecular Formula |
C62H54N2O2 |
|---|---|
Molecular Weight |
859.1 g/mol |
IUPAC Name |
1-(2-benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C62H54N2O2/c65-61-49(37-45-23-9-13-27-53(45)59(61)57-47(35-41-17-3-1-4-18-41)33-31-43-21-7-11-25-51(43)57)39-63-55-29-15-16-30-56(55)64-40-50-38-46-24-10-14-28-54(46)60(62(50)66)58-48(36-42-19-5-2-6-20-42)34-32-44-22-8-12-26-52(44)58/h1-14,17-28,31-34,37-38,55-56,63-66H,15-16,29-30,35-36,39-40H2 |
InChI Key |
DLRHRPXCFZWVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)CC6=CC=CC=C6)NCC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol involves multiple steps, typically starting with the formation of the naphthalene rings. The synthetic route may include:
Aromatic substitution reactions: to introduce the benzylnaphthalenyl groups.
Cyclization reactions: to form the cyclohexyl ring.
Hydroxylation reactions: to introduce the hydroxyl groups.
Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The benzylnaphthalenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The aromatic rings and hydroxyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Naphthalenol Cores
1-[[Butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol (CAS 6642-17-7)
- Key Differences : Replaces benzyl groups with a butyl chain and lacks the cyclohexyl bridge.
- Properties : Molecular weight = 385.5 g/mol, LogP = 4.89 (indicating high lipophilicity). The absence of aromatic benzyl groups may reduce π-π stacking interactions compared to the target compound .
1-[(Dibenzylamino)methyl]naphthalen-2-ol (CAS 6341-75-9)
- Key Differences: Features a dibenzylamino-methyl group instead of the cyclohexyl-linked benzylnaphthalenol system.
- Properties: Simpler structure with a molecular weight of 353.46 g/mol.
Azo-Naphthol Derivatives (e.g., 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol)
- Key Differences: Azo (-N=N-) linkages instead of amino-methyl bridges. These compounds often exhibit tautomerism (azo/hydrazone forms), influencing electronic properties and color .
- Applications: Used in dyes and sensors due to their chromophoric nature. The target compound’s amino linkages may offer better stability in biological environments .
Bioactive Analogues with Modified Substituents
1-(((6-Substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol
- Key Differences : Incorporates benzo[d]thiazole and heteroaryl groups.
- Bioactivity : Demonstrated pesticidal activity, with EC₅₀ values in the micromolar range against pests like Plutella xylostella. The target compound’s benzyl and hydroxyl groups may similarly engage in hydrophobic and hydrogen-bonding interactions with enzymes .
1-[(1-Phenyl-1H-tetrazol-5-ylimino)-methyl]-naphthalen-2-ol (PTMN)
- Key Differences : Tetrazole-imine substituent enhances metal-chelating ability.
- Bioactivity: Exhibited antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL).
Triazole-Tethered Derivatives (e.g., Compound A13 in )
- Key Differences : Triazolo[4,5-d]pyrimidine hybrids with propynylthio groups.
- Bioactivity: Showed inhibitory effects in docking studies against enzymes like acetylcholinesterase.
Physicochemical and Functional Comparisons
Molecular Weight and Lipophilicity
- Simpler analogues like PTMN balance lower molecular weight with moderate LogP, enhancing drug-likeness .
Biological Activity
The compound 1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The compound features a multi-ring structure that includes naphthalene and cyclohexyl moieties, contributing to its lipophilicity and potential interactions with biological targets. The structural complexity is as follows:
| Component | Description |
|---|---|
| Naphthalene Rings | Two benzylic naphthalene units |
| Amino Groups | Multiple amino substitutions enhancing reactivity |
| Hydroxyl Group | Potential for hydrogen bonding with biological targets |
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular proliferation pathways.
- Antimicrobial Properties : The presence of naphthalene derivatives has been associated with antimicrobial activity against various pathogens.
- Neuroprotective Effects : Certain naphthalene derivatives have shown promise in protecting neuronal cells from oxidative stress.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.
- Oxidative Stress Reduction : The hydroxyl group may play a role in scavenging free radicals, thereby reducing oxidative damage in cells.
Antitumor Studies
A study conducted on similar naphthalene derivatives demonstrated significant antitumor activity when tested in vitro against various cancer cell lines. The results indicated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM, indicating potent activity against cancer cells.
Antimicrobial Activity
Research on related compounds has shown that they possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound could be explored further for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
